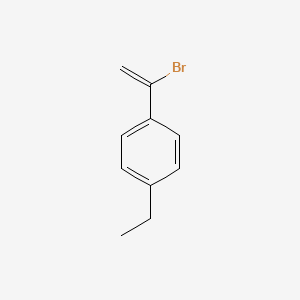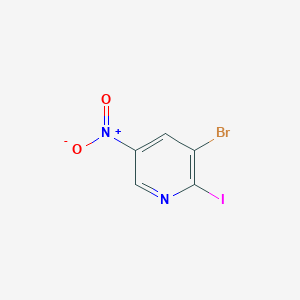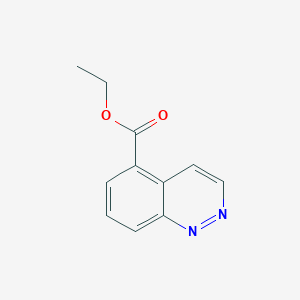
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C7H11BrO3. It is a brominated derivative of cyclopentanecarboxylate, featuring both a hydroxyl group and a bromine atom on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-hydroxycyclopentanecarboxylate typically involves the bromination of a cyclopentanecarboxylate derivative. One common method is the bromination of methyl 4-hydroxycyclopentanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反応の分析
Types of Reactions
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: PCC in dichloromethane or Jones reagent in acetone.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 3-azido-4-hydroxycyclopentanecarboxylate or 3-thiocyanato-4-hydroxycyclopentanecarboxylate.
Oxidation: Formation of methyl 3-bromo-4-oxocyclopentanecarboxylate.
Reduction: Formation of methyl 3-bromo-4-hydroxycyclopentanol.
科学的研究の応用
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Methyl 3-bromo-4-hydroxycyclopentanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 3-bromo-4-hydroxybenzoate: Similar structure but with a benzene ring instead of a cyclopentane ring.
Methyl 3-chloro-4-hydroxycyclopentanecarboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 3-bromo-4-methoxycyclopentanecarboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 3-bromo-4-hydroxycyclopentanecarboxylate is unique due to the combination of a bromine atom and a hydroxyl group on a cyclopentane ring. This unique structure imparts distinct reactivity and potential biological activity, making it valuable for various applications in research and industry.
特性
分子式 |
C7H11BrO3 |
|---|---|
分子量 |
223.06 g/mol |
IUPAC名 |
methyl 3-bromo-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3H2,1H3 |
InChIキー |
KWANJGZYRYTLLI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC(C(C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
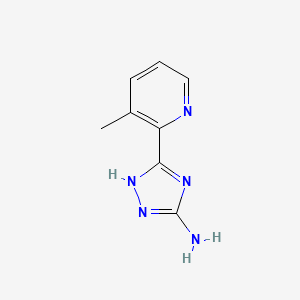
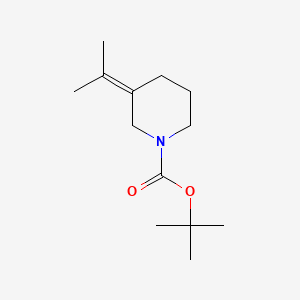
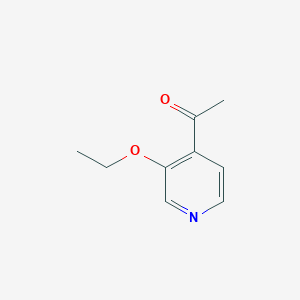


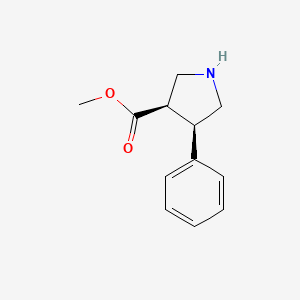
![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)
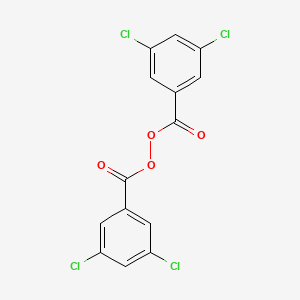
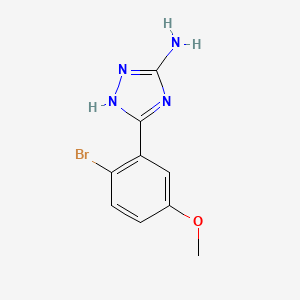
![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)
